Triethyl(3-phenoxypropyl)silane

Description

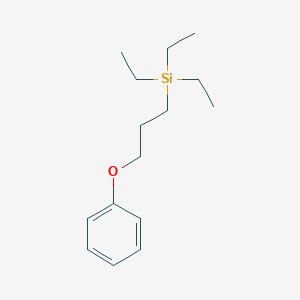

Triethyl(3-phenoxypropyl)silane is an organosilicon compound characterized by a triethylsilane core substituted with a 3-phenoxypropyl group. These compounds typically exhibit hydrophobic properties, making them valuable in surface protection, polymer modification, and as coupling agents in materials science. The phenoxypropyl moiety enhances aromatic interactions, while the triethylsilyl group contributes to hydrolytic stability and reactivity with inorganic substrates .

Properties

CAS No. |

105732-03-4 |

|---|---|

Molecular Formula |

C15H26OSi |

Molecular Weight |

250.45 g/mol |

IUPAC Name |

triethyl(3-phenoxypropyl)silane |

InChI |

InChI=1S/C15H26OSi/c1-4-17(5-2,6-3)14-10-13-16-15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3 |

InChI Key |

BJLBVXIERCHVNT-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)CCCOC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl(3-phenoxypropyl)silane typically involves the reaction of triethylsilane with 3-phenoxypropyl chloride in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. A common method involves the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Triethyl(3-phenoxypropyl)silane undergoes various chemical reactions, including:

Reduction: The silicon-hydrogen (Si-H) bond in the compound is highly reactive and can participate in reduction reactions. For example, it can reduce carbonyl compounds to their corresponding alcohols.

Hydrosilylation: This reaction involves the addition of the Si-H bond across unsaturated carbon-carbon bonds, such as alkenes and alkynes, to form organosilicon compounds.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Catalysts: Common catalysts for these reactions include transition metals such as platinum, palladium, and rhodium.

Solvents: Reactions are typically carried out in organic solvents such as toluene, dichloromethane, or tetrahydrofuran.

Temperature and Pressure: Reaction conditions vary depending on the specific reaction but often involve moderate temperatures (25-100°C) and atmospheric pressure.

Major Products

Alcohols: Reduction of carbonyl compounds.

Organosilicon Compounds: Products of hydrosilylation reactions.

Substituted Silanes: Products of nucleophilic substitution reactions.

Scientific Research Applications

Triethyl(3-phenoxypropyl)silane has a wide range of applications in scientific research, including:

Chemistry: Used as a reducing agent and hydride donor in organic synthesis. It is also employed in the preparation of silicon-containing polymers and ceramics.

Biology: Investigated for its potential use in modifying biomolecules and surfaces for biosensor applications.

Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its ability to form stable Si-C bonds.

Mechanism of Action

The primary mechanism of action of Triethyl(3-phenoxypropyl)silane involves the reactivity of the Si-H bond. This bond can donate a hydride ion (H-) to various substrates, facilitating reduction reactions. The silicon atom can also form stable bonds with carbon, oxygen, and other elements, enabling the formation of diverse organosilicon compounds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Triethyl(3-phenoxypropyl)silane with structurally related silanes:

Functional Group Impact on Properties

- Hydrophobicity: this compound and its methoxy analog (CAS 61464-03-7) exhibit superior water-repellency compared to chloropropyl derivatives due to the non-polar phenoxy group . Chloropropyl silanes (e.g., CAS 5089-70-3) offer reactive sites for covalent bonding but lower hydrolytic stability .

- Reactivity: Triethoxysilyl groups (e.g., in iodopropyl silane, CAS 57483-09-7) undergo hydrolysis to form silanol intermediates, enabling surface adhesion . Trichlorosilanes (e.g., CAS 13617-40-8) are highly reactive but require careful handling due to moisture sensitivity .

- Biological Activity: Trialkylsilanes with bulky substituents (e.g., isopropyl or trifluoromethyl) show enhanced fungicidal activity, as seen in SAR studies . The phenoxypropyl group may similarly influence bioactivity, though specific data are lacking.

Application-Specific Performance

- Concrete Protection: Silane impregnation methods favor methoxy or ethoxy silanes (e.g., Trimethoxy(3-phenoxypropyl)silane) due to their small molecular size and deep penetration into concrete capillaries .

- Rubber Compatibility: Chloropropyltriethoxysilane (CAS 5089-70-3) outperforms phenoxypropyl derivatives in silica-filled natural rubber (NR) due to strong sulfur-silane interactions .

Synthetic Chemistry :

Iodopropyl silanes (CAS 57483-09-7) are preferred for cross-coupling reactions, leveraging the iodine substituent for regioselective transformations .

Research Findings and Data Trends

- Synthesis: Silanes with phenoxypropyl groups are synthesized via nucleophilic substitution or hydrosilylation, as demonstrated for Trimethoxy(3-phenoxypropyl)silane (methanol, 50°C, N₂ atmosphere) .

- Thermal Stability :

Triethylsilyl groups confer higher thermal stability (decomposition >250°C) compared to trichlorosilanes (<150°C) due to robust Si-C bonds . - Environmental Impact : Ethoxy and methoxy silanes are less toxic than chlorinated analogs, aligning with green chemistry trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.